

Technical Guide: Physicochemical Properties of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzoic acid

Cat. No.: B041132

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of **3-Chloro-4-methoxybenzoic acid**, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines its melting and boiling points, detailed experimental protocols for their determination, and contextualizes its application through a relevant biochemical pathway.

Core Physicochemical Data

The following table summarizes the key physical properties of **3-Chloro-4-methoxybenzoic acid** (CAS No: 37908-96-6).

Property	Value	Source(s)
Melting Point	215 - 219 °C	[1][2][3]
	216 - 218 °C	[4]
Boiling Point	304.8 ± 22.0 °C (Predicted)	[4]
Molecular Formula	C ₈ H ₇ ClO ₃	[1][4][5][6][7]
Molecular Weight	186.59 g/mol	[1][4][5][6][7]

Experimental Protocols

Precise determination of melting and boiling points is critical for compound identification and purity assessment. The following are detailed, standardized methodologies for these measurements.

Melting Point Determination (Capillary Method)

This method is based on visually observing the temperature at which a small, powdered sample of the crystalline solid transitions into a liquid state within a capillary tube.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Calibrated thermometer

Procedure:

- Sample Preparation: A small amount of **3-Chloro-4-methoxybenzoic acid** is finely ground using a mortar and pestle to ensure a uniform particle size.
- Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm.[8]
- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
- Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C per minute) is used to obtain a preliminary, approximate melting range.[9]

- Accurate Melting Point Determination: A new sample is prepared and the apparatus is allowed to cool. The temperature is then raised rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[10]
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Boiling Point Determination (Siwoloboff Method)

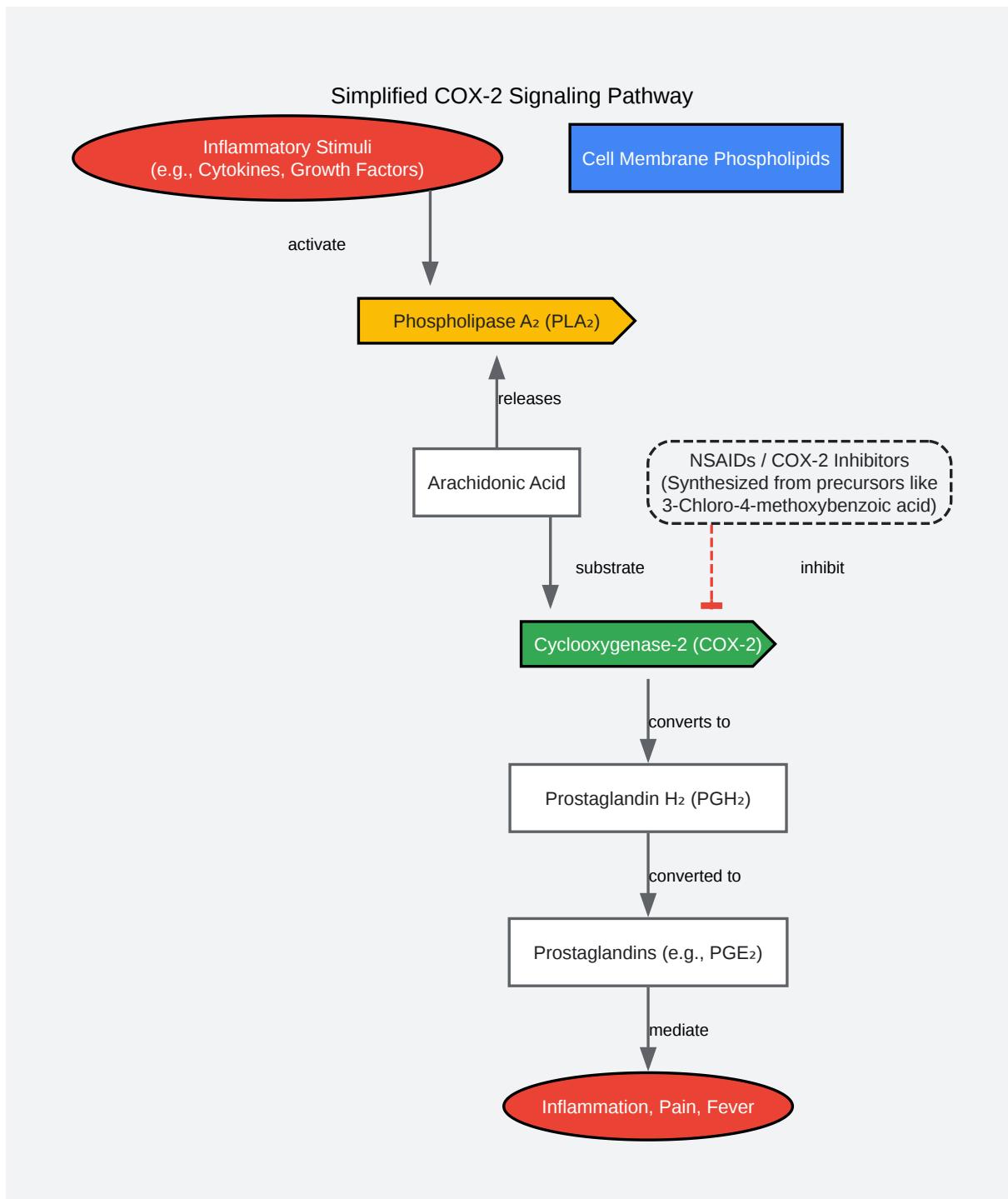
This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since **3-Chloro-4-methoxybenzoic acid** is a solid at room temperature, it would need to be melted first, and this method is more applicable to its liquid derivatives or related liquid compounds.

Apparatus:

- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or aluminum block)
- Beaker and heating source (hot plate or Bunsen burner)

Procedure:

- Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.
- Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath.[11]


- Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
- Boiling Point Identification: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the bath is allowed to cool slowly.
- Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[\[11\]](#)

Contextual Application: Role in NSAID Synthesis

3-Chloro-4-methoxybenzoic acid serves as a building block in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[\[6\]](#) Many NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a key role in the inflammatory response.

Cyclooxygenase-2 (COX-2) Signaling Pathway

The following diagram illustrates a simplified representation of the COX-2 signaling pathway, which is a target for drugs synthesized from precursors like **3-Chloro-4-methoxybenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Simplified COX-2 signaling pathway and the inhibitory action of NSAIDs.

This guide provides foundational data and protocols for researchers working with **3-Chloro-4-methoxybenzoic acid**. The provided information is intended to support further research and development in medicinal chemistry and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. chm.uri.edu [chm.uri.edu]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Chloro-4-methoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041132#3-chloro-4-methoxybenzoic-acid-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com